N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
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Description
N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O5S2 and its molecular weight is 486.56. The purity is usually 95%.
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Biological Activity
N-(3,4-dimethoxyphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes its biological properties based on available research findings.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a dimethoxyphenyl group and a benzo[c]pyrimido-thiazin moiety. The presence of multiple functional groups suggests potential interactions with biological targets.
Anticancer Activity
Research indicates that compounds with structural similarities to this compound exhibit significant anticancer properties. For instance, derivatives of triazolethiones have shown effectiveness against various cancer cell lines. A study found that certain triazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against colon and breast cancer cell lines, suggesting that similar compounds may possess anticancer activity due to their ability to induce apoptosis or inhibit proliferation in cancer cells .
Antimicrobial Activity
Compounds with thiazole and thiazolidinone structures have demonstrated antibacterial and antifungal activities. The incorporation of sulfur-containing moieties often enhances the antimicrobial efficacy. For example, benzothiazole derivatives have been reported to exhibit potent antibacterial effects against pathogenic strains, indicating that the thiazine component in our compound may contribute similarly .
Anti-inflammatory Properties
The thiazine ring in the compound is also associated with anti-inflammatory activities. Research on related compounds suggests that they can inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could provide therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
- Anticancer Efficacy : In a study involving various substituted triazoles, compounds similar to this compound were tested against multiple cancer cell lines. Results indicated that modifications to the thiazine structure significantly influenced their anticancer activity. The most effective compounds had IC50 values below 20 μM against aggressive cancer types .
- Antimicrobial Activity : A series of thiazole derivatives were synthesized and evaluated for their antibacterial properties. Compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.5 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. These findings suggest that the thiazine component may enhance the overall antimicrobial profile of the compound .
Data Summary Table
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5S2/c1-4-26-16-8-6-5-7-15(16)21-19(33(26,28)29)12-23-22(25-21)32-13-20(27)24-14-9-10-17(30-2)18(11-14)31-3/h5-12H,4,13H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKCTAQOODGEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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